molecular formula C6H8O4 B171727 (R)-methyl 5-oxotetrahydrofuran-2-carboxylate CAS No. 19684-04-9

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B171727
CAS No.: 19684-04-9
M. Wt: 144.12 g/mol
InChI Key: AFHPZLNLFDYSTG-SCSAIBSYSA-N
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Description

®-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral compound with a tetrahydrofuran ring structure. It is an ester derivative of 5-oxotetrahydrofuran-2-carboxylic acid and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of ®-5-oxotetrahydrofuran-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-methyl 5-oxotetrahydrofuran-2-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

®-methyl 5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ®-5-oxotetrahydrofuran-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: ®-5-oxotetrahydrofuran-2-carboxylic acid.

    Reduction: ®-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

®-methyl 5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-methyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of ®-5-oxotetrahydrofuran-2-carboxylic acid. This acid can then participate in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl ®-5-oxotetrahydrofuran-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    (S)-5-oxotetrahydrofuran-2-carboxylic acid: The enantiomer of ®-5-oxotetrahydrofuran-2-carboxylic acid.

Uniqueness

®-methyl 5-oxotetrahydrofuran-2-carboxylate is unique due to its specific chiral configuration and the presence of a methyl ester group. This configuration can influence its reactivity and interactions with biological molecules, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

methyl (2R)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPZLNLFDYSTG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544187
Record name Methyl (2R)-5-oxooxolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19684-04-9
Record name Methyl (2R)-5-oxooxolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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